Cas no 2138366-38-6 (1-(2-Chloropropanoyl)pyrrolidine-3-sulfonyl fluoride)

1-(2-Chloropropanoyl)pyrrolidine-3-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- 1-(2-chloropropanoyl)pyrrolidine-3-sulfonyl fluoride
- EN300-840186
- 2138366-38-6
- 1-(2-Chloropropanoyl)pyrrolidine-3-sulfonyl fluoride
-
- インチ: 1S/C7H11ClFNO3S/c1-5(8)7(11)10-3-2-6(4-10)14(9,12)13/h5-6H,2-4H2,1H3
- InChIKey: NGCAWLZVFHCIIC-UHFFFAOYSA-N
- SMILES: ClC(C)C(N1CCC(C1)S(=O)(=O)F)=O
計算された属性
- 精确分子量: 243.0132202g/mol
- 同位素质量: 243.0132202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 326
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.8Ų
- XLogP3: 0.9
1-(2-Chloropropanoyl)pyrrolidine-3-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-840186-1.0g |
1-(2-chloropropanoyl)pyrrolidine-3-sulfonyl fluoride |
2138366-38-6 | 95% | 1.0g |
$1229.0 | 2024-05-21 | |
Enamine | EN300-840186-0.25g |
1-(2-chloropropanoyl)pyrrolidine-3-sulfonyl fluoride |
2138366-38-6 | 95% | 0.25g |
$1131.0 | 2024-05-21 | |
Enamine | EN300-840186-0.05g |
1-(2-chloropropanoyl)pyrrolidine-3-sulfonyl fluoride |
2138366-38-6 | 95% | 0.05g |
$1032.0 | 2024-05-21 | |
Enamine | EN300-840186-0.1g |
1-(2-chloropropanoyl)pyrrolidine-3-sulfonyl fluoride |
2138366-38-6 | 95% | 0.1g |
$1081.0 | 2024-05-21 | |
Enamine | EN300-840186-10.0g |
1-(2-chloropropanoyl)pyrrolidine-3-sulfonyl fluoride |
2138366-38-6 | 95% | 10.0g |
$5283.0 | 2024-05-21 | |
Enamine | EN300-840186-10g |
1-(2-chloropropanoyl)pyrrolidine-3-sulfonyl fluoride |
2138366-38-6 | 10g |
$5283.0 | 2023-09-02 | ||
Enamine | EN300-840186-0.5g |
1-(2-chloropropanoyl)pyrrolidine-3-sulfonyl fluoride |
2138366-38-6 | 95% | 0.5g |
$1180.0 | 2024-05-21 | |
Enamine | EN300-840186-5g |
1-(2-chloropropanoyl)pyrrolidine-3-sulfonyl fluoride |
2138366-38-6 | 5g |
$3562.0 | 2023-09-02 | ||
Enamine | EN300-840186-1g |
1-(2-chloropropanoyl)pyrrolidine-3-sulfonyl fluoride |
2138366-38-6 | 1g |
$1229.0 | 2023-09-02 | ||
Enamine | EN300-840186-2.5g |
1-(2-chloropropanoyl)pyrrolidine-3-sulfonyl fluoride |
2138366-38-6 | 95% | 2.5g |
$2408.0 | 2024-05-21 |
1-(2-Chloropropanoyl)pyrrolidine-3-sulfonyl fluoride 関連文献
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
1-(2-Chloropropanoyl)pyrrolidine-3-sulfonyl fluorideに関する追加情報
1-(2-Chloropropanoyl)pyrrolidine-3-sulfonyl Fluoride: A Comprehensive Overview
1-(2-Chloropropanoyl)pyrrolidine-3-sulfonyl fluoride, identified by the CAS number 2138366-38-6, is a highly specialized chemical compound with significant applications in various fields, particularly in the pharmaceutical and chemical industries. This compound is notable for its unique structure, which combines a pyrrolidine ring with a sulfonyl fluoride group and a chloroalkyl substituent. The integration of these functional groups imparts the compound with distinctive chemical properties, making it a valuable tool in modern research and development.
The molecular structure of 1-(2-Chloropropanoyl)pyrrolidine-3-sulfonyl fluoride is characterized by a five-membered pyrrolidine ring, which serves as the central framework. Attached to this ring is a sulfonyl fluoride group at the 3-position, while the 1-position bears a 2-chloropropanoyl substituent. This arrangement not only enhances the compound's stability but also facilitates its reactivity under specific conditions. The presence of the sulfonyl fluoride group, in particular, confers strong electrophilic characteristics, making it an excellent candidate for various nucleophilic substitution reactions.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-(2-Chloropropanoyl)pyrrolidine-3-sulfonyl fluoride. Researchers have employed a variety of methodologies, including multi-component reactions and stepwise syntheses, to construct this compound. One notable approach involves the coupling of chloroacetyl chloride with pyrrolidine derivatives, followed by subsequent functionalization to introduce the sulfonyl fluoride group. These methods have been optimized to ensure high yields and purity, making large-scale production feasible.
The application of 1-(2-Chloropropanoyl)pyrrolidine-3-sulfonyl fluoride extends across multiple domains. In the pharmaceutical sector, it has been utilized as an intermediate in drug discovery programs targeting various therapeutic areas. For instance, its electrophilic nature makes it an ideal reagent for modifying bioactive molecules through nucleophilic substitutions or additions. Additionally, it has found utility in peptide synthesis, where it serves as a reactive intermediate for constructing complex peptide backbones.
In recent studies, researchers have explored the potential of 1-(2-Chloropropanoyl)pyrrolidine-3-sulfonyl fluoride in catalytic processes. Its ability to act as an activating agent for otherwise inert substrates has been leveraged in asymmetric catalysis and enantioselective synthesis. These investigations highlight its role as a versatile building block in organic synthesis.
The unique properties of 1-(2-Chloropropanoyl)pyrrolidine-3-sulfonyl fluoride also make it an attractive candidate for materials science applications. Its ability to form stable covalent bonds under mild conditions has led to its use in cross-coupling reactions and polymer synthesis. Furthermore, its compatibility with various functional groups allows for the creation of hybrid materials with tailored properties.
In conclusion, 1-(2-Chloropropanoyl)pyrrolidine-3-sulfonyl fluoride, CAS No: 2138366-38-6, stands as a testament to the ingenuity of modern chemical synthesis. Its versatile structure and reactivity continue to drive innovation across diverse scientific disciplines. As research progresses, this compound is poised to unlock new possibilities in drug development, catalysis, and materials science.
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